Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside
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Overview
Description
Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside is a complex carbohydrate derivative It is a glycoside formed by the linkage of an octyl group to a disaccharide composed of glucose and galactose units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside typically involves the glycosylation of a protected glucose derivative with a galactose donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosidic bond formation. The octyl group is introduced through an alkylation reaction, where an octyl halide reacts with the hydroxyl group of the glycoside under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases catalyze the formation of the glycosidic bond. This method offers high specificity and yields, making it suitable for large-scale production. Additionally, the use of immobilized enzymes can enhance the efficiency and reusability of the biocatalysts .
Chemical Reactions Analysis
Types of Reactions
Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetylamino group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amino sugar derivatives.
Substitution: Alkylated glycosides.
Scientific Research Applications
Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoproteins.
Biology: Serves as a substrate for studying glycosylation processes and enzyme activities.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the production of bioactive compounds and as a stabilizer in various formulations .
Mechanism of Action
The mechanism of action of Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as glycosyltransferases and glycosidases. These enzymes recognize the glycosidic linkage and catalyze the transfer or hydrolysis of the sugar moieties. The octyl group enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Octyl beta-D-glucopyranoside: A simpler glycoside with only one glucose unit.
Octyl beta-D-galactopyranoside: Similar structure but with a galactose unit instead of glucose.
Octyl 2-(Acetylamino)-2-deoxy-beta-D-glucopyranoside: Lacks the galactose unit, making it less complex .
Uniqueness
Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside is unique due to its dual sugar units and the presence of an acetylamino group. This structure provides it with distinct biochemical properties, such as enhanced stability and specific enzyme recognition, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C22H41NO11 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-octoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15(23-12(2)26)17(28)20(14(11-25)33-21)34-22-19(30)18(29)16(27)13(10-24)32-22/h13-22,24-25,27-30H,3-11H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17-,18+,19-,20-,21-,22+/m1/s1 |
InChI Key |
ZMHROAVAQHSNOY-OEUZHLKXSA-N |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)NC(=O)C |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)NC(=O)C |
Origin of Product |
United States |
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